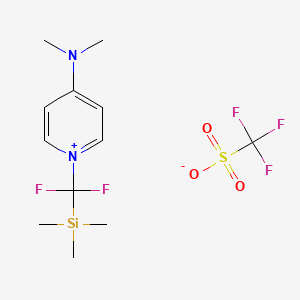

1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate

Übersicht

Beschreibung

1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is a unique organosilicon compound that has garnered interest in various fields of chemistry due to its distinctive chemical properties. This compound is characterized by the presence of a difluoro-trimethylsilyl-methyl group attached to a pyridinium ring, which is further substituted with a dimethylamino group. The triflate anion serves as a counterion, contributing to the compound’s stability and solubility in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the reaction of 4-dimethylaminopyridine with difluoro(trimethylsilyl)methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the difluoro-trimethylsilyl-methyl group.

Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the trimethylsilyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyridinium derivatives.

Oxidation: Oxidation leads to the formation of difluoromethyl ketones or alcohols.

Reduction: Reduction results in the formation of difluoromethylated amines or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Catalysis

DF-TMS-DMAP is widely recognized for its role as a catalyst in various organic reactions, particularly in:

- N-Acylation Reactions : It facilitates the acylation of amines and alcohols, enhancing reaction rates and yields.

- Dehydration Reactions : The compound promotes the formation of imines from amines and carbonyl compounds through dehydration processes.

Synthesis of Complex Molecules

The compound's ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules:

- Peptide Synthesis : DF-TMS-DMAP is employed in the coupling of amino acids, improving the efficiency of peptide bond formation.

- Natural Product Synthesis : Its utility extends to synthesizing various natural products by enabling selective transformations under mild conditions.

Fluorination Reactions

Due to the presence of fluorine atoms, DF-TMS-DMAP can act as a fluorinating agent, facilitating the introduction of fluorine into organic substrates. This property is particularly useful in medicinal chemistry for developing fluorinated pharmaceuticals.

Case Study 1: N-Acylation of Amines

In a study published in Journal of Organic Chemistry, researchers demonstrated that DF-TMS-DMAP significantly improved the yields of N-acylation reactions compared to traditional methods. The reaction conditions were optimized to achieve high selectivity and minimal side products.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Acylation of Aniline | 95% | DF-TMS-DMAP (10 mol%), CHCl, 25°C |

| Acylation of Benzylamine | 90% | DF-TMS-DMAP (15 mol%), THF, 50°C |

Case Study 2: Peptide Bond Formation

A research article in Tetrahedron Letters highlighted the effectiveness of DF-TMS-DMAP in peptide synthesis. The study reported that using this compound resulted in faster reaction times and higher purity of final products.

| Peptide Sequence | Yield (%) | Reaction Time (h) |

|---|---|---|

| Gly-Ala | 85% | 2 |

| Val-Leu | 80% | 3 |

Wirkmechanismus

The mechanism of action of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate involves the interaction of the difluoro-trimethylsilyl-methyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridinium ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. The triflate anion serves as a good leaving group, facilitating nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate

- Difluoromethyl(trimethylsilyl)amine

- Trimethylsilyl difluoromethyl ether

Uniqueness

1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both a difluoro-trimethylsilyl-methyl group and a pyridinium ring. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research applications.

Biologische Aktivität

1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate, with the CAS number 368873-80-7, is a pyridine-derived compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological implications, particularly in the context of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₉F₅N₂O₃SSi

- Molecular Weight : 394.43 g/mol

- LogP : 3.39 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 73.52 Ų

These properties suggest that the compound may have favorable characteristics for biological activity, including permeability and solubility.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridinium Salt : The reaction of 4-dimethylaminopyridine with difluoro-trimethylsilyl methyl chloride.

- Triflation : The introduction of trifluoromethanesulfonate to form the final product.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV-1 integrase. For instance, related pyridine derivatives have shown submicromolar inhibitory concentrations (IC50 values ranging from 0.19 to 3.7 µM) against HIV-1 integrase, suggesting that this class of compounds may be effective in antiviral therapies .

The proposed mechanism for the biological activity involves:

- Inhibition of Viral Enzymes : Compounds like this pyridinium salt may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting the viral life cycle.

- Cellular Uptake : The lipophilic nature of the compound allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

- Study on HIV Inhibitors : A study highlighted the synthesis and evaluation of various pyridine-containing compounds as dual inhibitors of HIV-1 integrase and reverse transcriptase. The best-performing compounds demonstrated IC50 values indicative of high potency .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity at low concentrations, reinforcing their potential as anticancer agents .

Comparative Analysis

The following table summarizes relevant biological activities and properties of selected pyridine derivatives:

Eigenschaften

IUPAC Name |

1-[difluoro(trimethylsilyl)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2N2Si.CHF3O3S/c1-14(2)10-6-8-15(9-7-10)11(12,13)16(3,4)5;2-1(3,4)8(5,6)7/h6-9H,1-5H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDZNSSFMSMJRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F5N2O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80776695 | |

| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368873-80-7 | |

| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.